

Spectroscopic Characterization of Spiro[2.4]hepta-4,6-diene: A Technical Guide

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Compound of Interest

Compound Name: **Spiro[2.4]hepta-4,6-diene**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Spiro[2.4]hepta-4,6-diene**, a key structural motif in various fields of chemical research. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Spiro[2.4]hepta-4,6-diene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **Spiro[2.4]hepta-4,6-diene**

Chemical Shift (δ) [ppm]	Multiplicity	Assignment
6.53 - 6.61	m	2H, =CH
6.14 - 6.20	m	2H, =CH
1.69	s	4H, cyclopropyl

Solvent: CDCl_3 ^[1]

Table 2: ^{13}C NMR Spectral Data of **Spiro[2.4]hepta-4,6-diene**

Chemical Shift (δ) [ppm]	Assignment
139.32	=CH
129.15	=CH
37.66	Quaternary C (spiro)
12.36	Cyclopropyl CH_2

Solvent: CDCl_3 ^[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Spiro[2.4]hepta-4,6-diene**

m/z	Relative Intensity	Assignment
92	2nd Highest	$[\text{M}]^+$ (Molecular Ion)
91	Top Peak	$[\text{M}-\text{H}]^+$
65	3rd Highest	$[\text{C}_5\text{H}_5]^+$

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)^[2]

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum for **Spiro[2.4]hepta-4,6-diene** is available from sources such as the NIST Mass Spectrometry Data Center and Sigma-Aldrich.^[2] While a detailed peak table is not readily available in the literature, the expected characteristic absorption bands based on the molecule's functional groups are as follows:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations for the sp^2 hybridized carbons of the diene.

- \sim 3000-2850 cm^{-1} : C-H stretching vibrations for the sp^3 hybridized carbons of the cyclopropane ring.
- \sim 1650-1600 cm^{-1} : C=C stretching vibrations of the conjugated diene system.
- \sim 1450 cm^{-1} : CH_2 scissoring vibrations of the cyclopropane ring.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of **Spiro[2.4]hepta-4,6-diene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker AM-300 spectrometer (or equivalent) is typically used, operating at 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR.

Sample Preparation:

- Dissolve 5-25 mg of **Spiro[2.4]hepta-4,6-diene** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl_3 solvent peak (77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred method for this volatile compound.

Sample Preparation:

- Prepare a dilute solution of **Spiro[2.4]hepta-4,6-diene** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC-MS Parameters:

- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Column: A nonpolar capillary column (e.g., HP-5MS) is suitable for separation.
- Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
- Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate fragments.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier detects the ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

Sample Preparation (Vapor Phase):

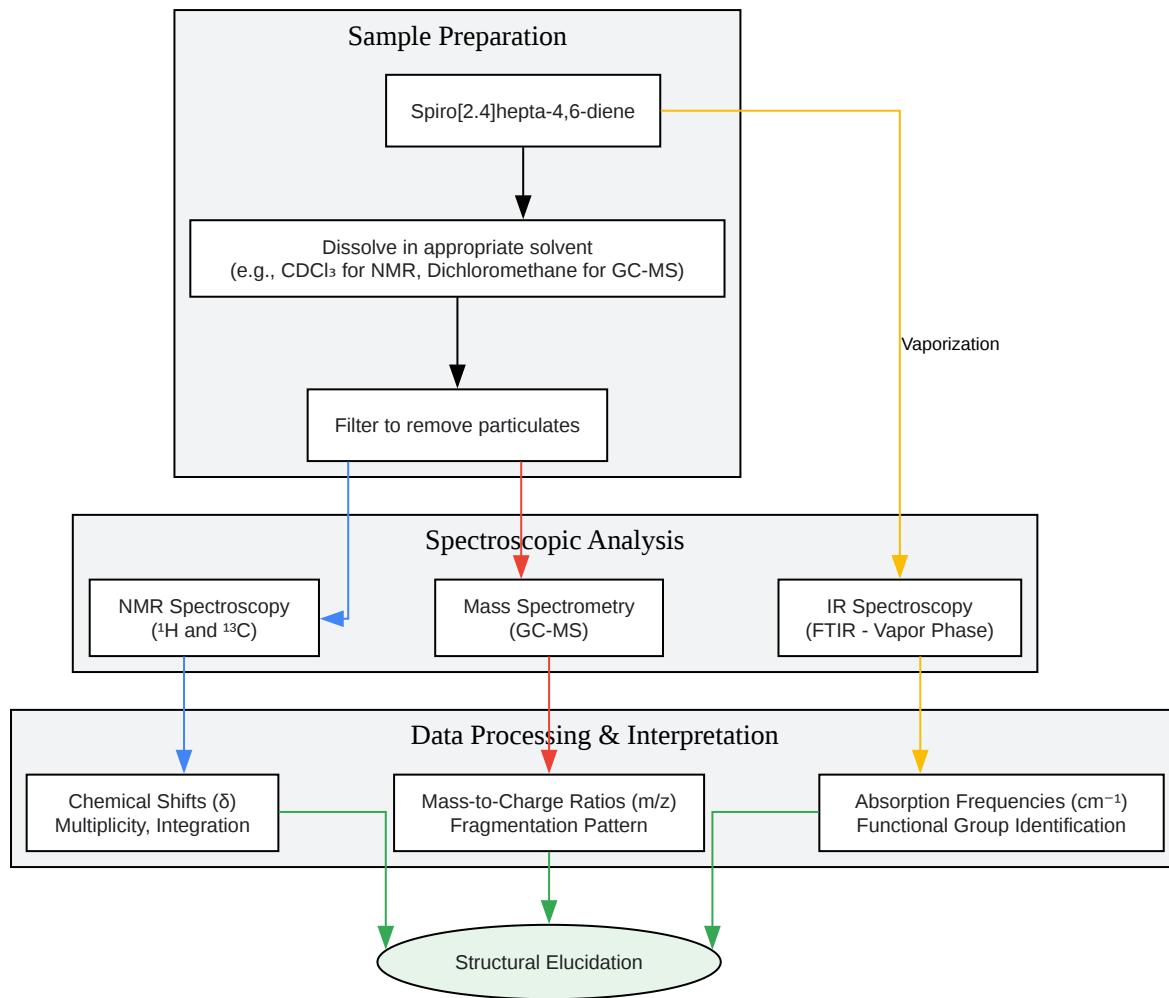
- Since **Spiro[2.4]hepta-4,6-diene** is a volatile liquid, a gas cell is used for vapor phase analysis.
- A small amount of the liquid is injected into an evacuated gas cell.
- The cell is allowed to equilibrate to ensure a uniform vapor concentration.

Data Acquisition:

- A background spectrum of the empty gas cell is recorded.
- The sample spectrum is then recorded.
- The final spectrum is presented as absorbance or transmittance versus wavenumber (cm^{-1}).
The typical range for mid-IR spectroscopy is $4000\text{-}400\text{ }\text{cm}^{-1}$.

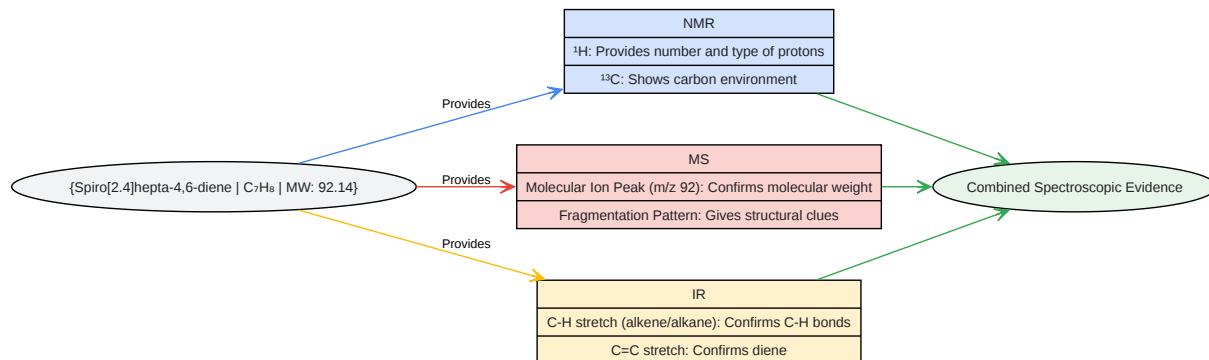
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the spectroscopic analysis of **Spiro[2.4]hepta-4,6-diene**.



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Caption: Experimental workflow for the spectroscopic analysis of **Spiro[2.4]hepta-4,6-diene**.



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